5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione
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Overview
Description
5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C18H15FN2O4 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.10158513 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Research into imidazolidine derivatives, such as those related to the compound of interest, has demonstrated significant anti-inflammatory and analgesic properties. A study by Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives, showcasing their efficacy in reducing inflammation and pain in animal models, highlighting their potential as therapeutic agents in treating conditions associated with inflammation and pain. This research paves the way for further exploration of similar compounds in the development of new pharmaceuticals (Khalifa & Abdelbaky, 2008).
Antimicrobial Activity
Another crucial area of application for imidazolidine derivatives is their antimicrobial activity. Moorthy, Ekambaram, and Perumal (2014) synthesized imidazolyl thiazolidinedione derivatives and evaluated their effectiveness against various bacterial and fungal strains. Their findings suggest that these compounds possess moderate to potent antimicrobial properties, indicating their potential use in combating infectious diseases (Moorthy, Ekambaram, & Perumal, 2014).
Photodynamic Therapy for Cancer Treatment
The synthesis of new benzene sulfonamide derivatives containing Schiff base groups has shown remarkable potential in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) introduced zinc phthalocyanine derivatives with high singlet oxygen quantum yield, essential for effective PDT. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them promising candidates for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Electronic and Structural Analysis
The study of electron delocalization's influence on the stability and structure of potential N-heterocyclic carbene precursors has been pivotal in understanding the chemical behavior of imidazolidine derivatives. Hobbs et al. (2010) explored the reactivity and stability of these compounds, providing valuable insights into their electronic properties and potential applications in catalysis and material science (Hobbs et al., 2010).
Anticancer Properties
The exploration of thiazole and imidazolidinone derivatives for their antibacterial and anticancer properties represents a significant application in medicinal chemistry. Research by Sherif, Eldeen, and Helal (2013) into these compounds has shown promising results in inhibiting the growth of various cancer cell lines, indicating their potential as anticancer agents (Sherif, Eldeen, & Helal, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5E)-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-24-16-9-11(8-14-17(22)21-18(23)20-14)6-7-15(16)25-10-12-4-2-3-5-13(12)19/h2-9H,10H2,1H3,(H2,20,21,22,23)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDFZELEFMARFJ-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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